Product packaging for Dichlorophthalic anhydride(Cat. No.:CAS No. 52005-46-6)

Dichlorophthalic anhydride

Cat. No.: B12653358
CAS No.: 52005-46-6
M. Wt: 217.00 g/mol
InChI Key: GAIPRQZXSYSCRD-UHFFFAOYSA-N
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Description

4,5-Dichlorophthalic Anhydride (CAS 942-06-3) is a versatile cyclic anhydride intermediate characterized by a phthalic anhydride structure substituted with chlorine atoms at the 4 and 5 positions . It appears as a white to almost white crystalline powder with a melting point of approximately 186–189 °C . Its primary research value lies in its high reactivity towards various nucleophiles, leading to ring-opening reactions that produce valuable derivatives such as phthalimides, dicarboxylic acids, and other carboxylic acid derivatives . This makes it an essential building block in organic and medicinal chemistry for constructing complex molecular architectures . A key application is its use as a precursor in the synthesis of dyes and pigments, contributing to the development of compounds with vibrant color and stability . Furthermore, it serves as a critical starting material for the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds, with studies exploring its derivatives for a range of biological activities . It is also employed in the production of specialty polymers and plastics, including synthetic resins and polyurethanes . This product is intended for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions, as it may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H2Cl2O3 B12653358 Dichlorophthalic anhydride CAS No. 52005-46-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52005-46-6

Molecular Formula

C8H2Cl2O3

Molecular Weight

217.00 g/mol

IUPAC Name

4,5-dichloro-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H2Cl2O3/c9-4-2-1-3-5(6(4)10)8(12)13-7(3)11/h1-2H

InChI Key

GAIPRQZXSYSCRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)OC2=O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of Dichlorophthalic Anhydride (B1165640)

The synthesis of dichlorophthalic anhydride can be achieved through several chemical routes, primarily involving the dehydration of dichlorophthalic acids or the direct chlorination of phthalic anhydride.

Dehydration Pathways from Dichlorophthalic Acids

A common and straightforward method for producing dichlorophthalic anhydrides is through the dehydration of their corresponding dichlorophthalic acids. This intramolecular condensation reaction removes a molecule of water to form the cyclic anhydride.

For instance, 4,5-dichlorophthalic anhydride can be synthesized by refluxing commercially available 4,5-dichlorophthalic acid with acetic anhydride. prepchem.compatsnap.com The reaction is typically carried out for a couple of hours, and upon cooling, the product precipitates and can be collected. prepchem.com One specific example involves heating 4,5-dichlorophthalic acid with acetic anhydride at 130°C for three hours. rsc.org Similarly, 3,6-dichlorophthalic acid can be dehydrated to its anhydride. googleapis.com Purification of 3,6-dichlorophthalic anhydride can be achieved by boiling it in xylene, which facilitates the dehydration of any remaining acid. chemicalbook.com

The dehydration of dichlorophthalic acids to their respective anhydrides is a fundamental transformation in organic synthesis. The choice of dehydrating agent and reaction conditions can be optimized to ensure high yields and purity of the desired this compound isomer.

Table 1: Dehydration of Dichlorophthalic Acids

Starting Material Reagent Conditions Product Reference
4,5-Dichlorophthalic acid Acetic anhydride Reflux for 2 hours 4,5-Dichlorophthalic anhydride prepchem.com
4,5-Dichlorophthalic acid Acetic anhydride 130°C for 3 hours 4,5-Dichlorophthalic anhydride rsc.org
3,6-Dichlorophthalic acid Heat (in xylene) Boiling 3,6-Dichlorophthalic anhydride chemicalbook.com

Chlorination Routes from Phthalic Anhydride Systems

The direct chlorination of phthalic anhydride is a more complex route that often yields a mixture of chlorinated products. google.com The distribution of isomers depends heavily on the reaction conditions, including the catalyst, solvent, and temperature.

Chlorination of phthalic anhydride can be carried out in the liquid phase using a solvent or in a molten state. guidechem.comgoogle.com In the solvent method, fuming sulfuric acid or chlorosulfonic acid are common solvents, with iodine or iodine chloride acting as catalysts. guidechem.comgoogle.com For example, tetrachlorophthalic anhydride can be produced by chlorinating phthalic anhydride in chlorosulfonic acid in the presence of iodine (III) chloride at temperatures between 50°C and 150°C, with a preferred range of 100°C to 140°C. google.com A high yield of 95% for tetrachlorophthalic anhydride has been reported using this method. google.com Molybdenum chlorides, such as molybdenum pentachloride, have also been used as catalysts for the chlorination of molten phthalic anhydride at temperatures ranging from 150°C to 275°C. google.com

The molten method involves introducing chlorine gas into molten phthalic anhydride with a catalyst like iron powder. google.com One of the challenges with this method is the sublimation of phthalic anhydride, which can clog the condenser. google.com To mitigate this, an organic solvent with a boiling point between 60°C and 275°C, such as orthodichlorobenzene or tetrachloroethane, can be added to dissolve and return any sublimed anhydride to the reaction mixture. google.com

Vapor-phase photochlorination of phthalic anhydride at 250°C to 400°C has been shown to produce 4-chlorophthalic anhydride with good yields and can be adjusted to produce di-, tri-, and tetrachlorophthalic anhydrides. researchgate.netgoogleapis.com This method offers the advantage of not requiring a solid catalyst. googleapis.com

Controlling the degree of chlorination is crucial. For instance, chlorinating phthalic anhydride to about 50% conversion allows for the isolation of 3-chlorophthalic anhydride. google.com The direct chlorination of phthalic anhydride often results in a mixture of isomers, including 3,6-dichlorophthalic anhydride and 4,5-dichlorophthalic anhydride. google.com The separation of these isomers can be challenging due to similar physical properties. researchgate.net

Table 2: Direct Chlorination of Phthalic Anhydride

Chlorination Method Solvent/Conditions Catalyst Primary Product(s) Reference
Liquid Phase Chlorosulfonic Acid, 100-140°C Iodine (III) Chloride Tetrachlorophthalic anhydride google.com
Molten State Molten Phthalic Anhydride Iron Powder Chlorinated Phthalic Anhydrides google.com
Molten State Molten Phthalic Anhydride, 150-275°C Molybdenum Chloride Chlorinated Phthalic Anhydrides google.com
Vapor Phase Photochlorination 250-400°C None 4-Chlorophthalic anhydride, Dichloro-, Trichloro-, and Tetrachlorophthalic anhydrides googleapis.com
Liquid Phase - Strong non-volatile Lewis acid 3-Chlorophthalic anhydride google.com

Alternative Chemical Transformation Approaches

Alternative synthetic routes to specific this compound isomers have been developed to overcome the challenges of direct chlorination. One such method involves the selective hydrodechlorination of more highly chlorinated phthalic anhydrides. For example, 3,6-dichlorophthalic acid can be prepared by the selective hydrodechlorination of tetrachlorophthalic anhydride. google.comacs.orgepo.org This process involves two successive dechlorination reactions, as a single-step process is not as effective due to different requirements for each dechlorination step. epo.org The resulting 3,6-dichlorophthalic acid can then be dehydrated to the corresponding anhydride. googleapis.com

Another approach involves the treatment of polychlorophthalimides with zinc and a base in an aqueous solution. google.com For instance, N-substituted tetrachlorophthalimides or trichlorophthalimides can be treated with zinc and sodium hydroxide (B78521) to yield 3,5-dichlorophthalic acid after acidification. google.com This acid can then be readily converted to 3,5-dichlorophthalic anhydride by treatment with acetic anhydride or by refluxing with a hydrocarbon like xylene or toluene (B28343) to remove water. google.com

Precursor Compounds and Feedstock Derivation

The primary precursors for the synthesis of dichlorophthalic anhydrides are dichlorophthalic acids and phthalic anhydride itself.

Dichlorophthalic Acids: As detailed in section 2.1.1, various isomers of dichlorophthalic acid serve as direct precursors to their corresponding anhydrides through dehydration. prepchem.compatsnap.comchemicalbook.com These acids can be obtained through various synthetic routes, including the chlorination of phthalic acid or its salts. evitachem.com For example, 4,5-dichlorophthalic acid can be synthesized by chlorinating phthalic acid in the presence of a caustic alkali. evitachem.com

Phthalic Anhydride: Phthalic anhydride is the fundamental starting material for direct chlorination routes. guidechem.comgoogle.com It is a widely available industrial chemical, typically produced by the catalytic oxidation of o-xylene (B151617) or naphthalene. Phthalic anhydride's reactivity towards chlorination, although requiring specific catalysts and conditions, makes it a key feedstock for producing a range of chlorinated derivatives. google.comresearchgate.net

Other Precursors: In some specialized syntheses, other chlorinated compounds are used. For example, 3,6-dichlorophthalic anhydride is a precursor for the synthesis of 5,8-dichloroquinizarin. nasa.gov Tetrachlorophthalic anhydride can serve as a starting material for the preparation of 3,6-dichlorophthalic acid through selective dechlorination. google.comepo.org

Reaction Mechanisms and Chemical Reactivity

Nucleophilic Acyl Substitution Pathways

The presence of two electron-withdrawing carbonyl groups and two chlorine atoms makes the carbonyl carbons of dichlorophthalic anhydride (B1165640) highly electrophilic and susceptible to attack by various nucleophiles. cymitquimica.com This typically results in a ring-opening reaction via a nucleophilic acyl substitution mechanism, forming a tetrahedral intermediate which then collapses to yield a substituted dichlorobenzoic acid derivative. libretexts.orgsaskoer.ca

Dichlorophthalic anhydride readily reacts with primary and secondary amines and other nitrogen-containing nucleophiles. The nature of the final product depends on the reaction conditions and the structure of the nucleophile.

The initial reaction involves the nucleophilic attack of the nitrogen atom on one of the carbonyl carbons, leading to the opening of the anhydride ring to form a carboxylic acid-amide derivative. nih.govnih.gov For instance, the reaction of 4,5-dichlorophthalic anhydride with various amines initially produces these ring-opened structures. mdpi.com If the nucleophile is a primary amine, this intermediate can subsequently undergo dehydration, often facilitated by heating or chemical agents like acetic anhydride, to form a stable five-membered cyclic imide, known as a phthalimide (B116566). nih.govgoogle.com

A study on the reactivity of 4,5-dichlorophthalic anhydride demonstrated its reaction with thiosemicarbazide (B42300) in boiling glacial acetic acid, which resulted in the formation of 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid. nih.govmdpi.com Similarly, its reaction with ethylene (B1197577) diamine afforded the corresponding N,N'-ethylenebis(4,5-dichlorophthalimide) as the major product. mdpi.com

Nitrogen NucleophileReaction ConditionsPrimary ProductReference
ThiosemicarbazideGlacial Acetic Acid, Reflux2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid (Amide-Acid) nih.gov, mdpi.com
Ethylene Diamine-N,N'-Ethylenebis(4,5-dichlorophthalimide) (Imide) mdpi.com
2-Amino-thiophene-3-carboxylic acid ethyl esterGlacial Acetic Acid, Reflux4,5-Dichloro-2-(3-(ethoxycarbonyl)thiophen-2-ylcarbamoyl)benzoic acid (Amide-Acid) mdpi.com
Generic Primary Amine (R-NH₂)Heat/Dehydrating AgentN-Alkyl-dichlorophthalimide (Imide) google.com

Oxygen nucleophiles, such as water and alcohols, react with this compound in a similar ring-opening fashion. mdpi.com

Hydrolysis: Reaction with water leads to the hydrolysis of the anhydride, breaking the ring to form the corresponding dichlorophthalic acid. This is a common reaction for all carboxylic acid anhydrides. libretexts.org

Esterification: Alcohols react with this compound to yield monoester derivatives. The alcohol attacks one of the carbonyl groups, resulting in a product that contains both a carboxylic acid and an ester functional group. This process is a key step in the synthesis of various phthalate (B1215562) ester derivatives. mdpi.com

These reactions proceed through the general mechanism of nucleophilic acyl substitution, where the oxygen nucleophile attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently cleaves the acyl-oxygen bond of the anhydride. saskoer.ca

Oxygen NucleophileGeneral Product StructureProduct Class
Water (H₂O)Dichloro-C₆H₂(COOH)₂Dicarboxylic Acid
Alcohol (R-OH)Dichloro-C₆H₂(COOH)(COOR)Carboxylic Acid-Ester

The high electrophilicity of the carbonyl carbons in this compound allows for reactions with a range of other heteroatom nucleophiles, including sulfur and phosphorus compounds.

Thiols (R-SH), being sulfur analogs of alcohols, are expected to react similarly. Thiolate anions, in particular, are potent nucleophiles and readily attack the anhydride ring to form thioester derivatives. libretexts.org This reactivity opens pathways for incorporating sulfur-containing moieties into molecules derived from this compound.

The reaction with thiosemicarbazide, which contains both nitrogen and sulfur, proceeds via nucleophilic attack by the more nucleophilic amine group. nih.govmdpi.com Phosphorus nucleophiles, such as triphenylphosphine, are also known for their strong nucleophilicity and can react with electrophilic centers like those in this compound. msu.edu

Electrophilic Aromatic Substitution Reactions

While the dichlorinated benzene (B151609) ring is generally deactivated towards electrophilic attack, this compound can itself serve as a potent electrophilic reagent in certain key reactions, most notably Friedel-Crafts acylation.

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the attachment of an acyl group to an aromatic ring. chemistrysteps.com In this reaction, this compound can react with another aromatic compound (an arene) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.org

The mechanism involves the coordination of the Lewis acid to one of the carbonyl oxygens of the anhydride, which polarizes the C-O-C bond and facilitates its cleavage to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich arene, and subsequent deprotonation restores aromaticity, yielding a 2-aroyl-dichlorobenzoic acid. This reaction is advantageous as the product, a ketone, is deactivated, which prevents further acylation reactions. chemistrysteps.comwikipedia.org

ReactantsCatalystReaction TypeProduct
This compound + BenzeneAlCl₃Friedel-Crafts Acylation2-Benzoyl-dichlorobenzoic acid
This compound + Toluene (B28343)AlCl₃Friedel-Crafts Acylation2-(4-Methylbenzoyl)-dichlorobenzoic acid

The products obtained from Friedel-Crafts acylation serve as valuable precursors for the synthesis of polycyclic aromatic systems. The resulting 2-aroyl-dichlorobenzoic acid contains both a ketone and a carboxylic acid, which can participate in a subsequent intramolecular cyclization.

This cyclization is typically acid-catalyzed, often using a strong acid like polyphosphoric acid (PPA) or sulfuric acid. The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the protonated carboxylic acid group acylates the adjacent aromatic ring (from the original arene), leading to the formation of a new fused ring system. This strategy is a powerful method for constructing complex architectures such as substituted anthraquinones and other polycyclic aromatic hydrocarbons (PAHs). wikipedia.org The Haworth synthesis, for example, employs a similar principle of intermolecular acylation followed by intramolecular cyclization to build polycyclic frameworks. wikipedia.org

This two-step sequence provides a versatile route to a variety of complex and functionalized PAHs starting from the relatively simple this compound precursor. unh.edu

Advanced Reaction Types

Peroxide Formation and Associated Radical Mechanisms

While this compound is not typically classified as a peroxide-forming compound through autoxidation, it actively participates in chemical processes involving free radical mechanisms, particularly as a reactant in graft polymerization. google.com The involvement of this compound in such reactions underscores its reactivity and versatility in polymer chemistry.

The fundamental steps of a radical chain reaction—initiation, propagation, and termination—provide a framework for understanding these transformations.

Initiation: This first stage involves the generation of free radicals from a non-radical species. In processes involving this compound, this is typically achieved using a radical initiator, such as a peroxide or an azo compound, which decomposes under thermal or photochemical conditions to produce active radicals. google.com

Propagation: In this stage, the newly formed radical reacts with a stable molecule to generate a new radical, thus continuing the chain reaction. For instance, in a grafting process, the initiator radical might abstract an atom from a polymer backbone, creating a macroradical. This macroradical can then react with a monomer that has been pre-functionalized with this compound.

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical product. This can occur through the combination of two macroradicals, a macroradical and an initiator radical, or two initiator radicals.

A notable example is the modification of polypropylene (B1209903) carbonate (PPC) where this compound is used as a blocking agent. The process involves using a peroxide or azo free radical initiator to facilitate a grafting reaction, thereby improving the thermal properties and solvent resistance of the resulting copolymer. google.com Furthermore, studies on the photoreduction of this compound have shown the formation of radical anions, indicating its ability to participate in single-electron transfer processes under specific conditions. researchgate.net

Radical Reaction StageDescriptionExample Context with this compound
InitiationGeneration of free radicals from a non-radical initiator.Decomposition of a peroxide initiator (e.g., benzoyl peroxide) to form radicals in a polymerization mixture containing a this compound derivative. google.com
PropagationA radical reacts with a stable molecule to form a new radical, continuing the chain.A polymer radical attacks a monomer that has been modified with this compound, adding it to the polymer chain and creating a new radical site. google.com
TerminationTwo radicals combine to form a stable, non-radical molecule, ending the chain.Combination of two polymer chains that have been functionalized with this compound.

Catalytic Transformations Initiated by this compound

Scientific literature primarily documents this compound as a versatile building block and reactant in stoichiometric syntheses rather than as an initiator for catalytic transformations. scbt.commdpi.com Its high reactivity, stemming from the strained anhydride ring and electron-withdrawing chlorine atoms, is typically harnessed for the formation of polyesters, polyamides, and other functional molecules through reactions like condensation polymerization. scbt.com

In these reactions, the anhydride functionality readily undergoes acylation with nucleophiles such as alcohols and amines, serving as a monomer that becomes incorporated into the final product structure. scbt.commdpi.com This role as a precursor is fundamental to its application in materials science for producing polymers with enhanced thermal and mechanical properties. scbt.com

While some related aromatic anhydride derivatives, such as those of naphthalic anhydride, have been explored as photoinitiators in polymerization reactions, this catalytic role is not a prominent or well-documented application for this compound itself. researchgate.net The main utility of this compound remains in its capacity as a key intermediate for synthesizing a wide range of complex organic compounds and polymers. ethernet.edu.etresearchgate.net

Photochemical Reactions and Photoinduced Processes

This compound isomers are photoactive and participate in several photochemical and photophysical processes. Research utilizing techniques such as nanosecond laser photolysis has demonstrated that these compounds undergo photoreduction in the presence of electron donors. researchgate.net

Studies on 3,6-dichlorophthalic anhydride (3,6-DCPA) and 4,5-dichlorophthalic anhydride (4,5-DCPA) have shown that upon photoexcitation, they can accept an electron to form their corresponding radical anions. researchgate.net This process is a key step in their photoreduction and highlights their role as electron acceptors in photoinduced electron transfer reactions.

The presence of chlorine atoms significantly influences the photophysical properties of the molecule due to the "external heavy-atom effect." This effect enhances spin-orbit coupling, which in turn increases the probability of spin-forbidden transitions, such as the T₁ → S₀ transition involved in phosphorescence. dokumen.pub When this compound is part of a charge-transfer (CT) complex, this heavy-atom effect can lead to a reduction in the phosphorescence lifetime of the donor molecule in the complex. dokumen.pub The CT interaction introduces new character into the phosphorescent transition, altering its photophysical parameters.

ProcessDescriptionObserved with this compound
PhotoreductionA chemical reaction induced by light where the substrate gains electrons.Both 3,6-DCPA and 4,5-DCPA undergo photoreduction, forming radical anions as intermediates. researchgate.net
Photoinduced Electron TransferTransfer of an electron from a donor to an acceptor molecule upon light absorption.Acts as an electron acceptor in the presence of suitable donors when irradiated. researchgate.net
External Heavy-Atom EffectInfluence of heavy atoms (like chlorine) on the photophysical properties of a molecule, primarily by enhancing spin-orbit coupling.The chlorine atoms in this compound influence the phosphorescence characteristics of charge-transfer complexes it forms. dokumen.pub

Coordination Chemistry and Metal Complexation involving this compound Ligands

This compound serves as a crucial precursor for the synthesis of ligands used in coordination chemistry and the formation of metal complexes. mdpi.com The anhydride itself does not typically act as the direct ligand. Instead, it undergoes a ring-opening reaction with a nucleophile to form a dichlorophthalate derivative, which then coordinates to a metal center. This process allows for the creation of robust metal-organic frameworks and functional coordination compounds.

The most common pathway involves the hydrolysis or alcoholysis of the anhydride ring to form the corresponding dicarboxylic acid or monoester, which can then be deprotonated to form a dichlorophthalate dianion. This dianion, featuring two carboxylate groups, can act as a bidentate or bridging ligand, coordinating to one or more metal ions.

A significant application in this area is the use of this compound in the synthesis of substituted phthalocyanines. thieme-connect.dethieme-connect.de Phthalocyanines are large, aromatic macrocyclic compounds that can chelate a central metal ion. In a documented synthesis, 3,6-dichlorophthalic anhydride is a starting material for preparing a vanadium-containing 1,4,8,11,15,18,22,25-octachlorophthalocyanine. thieme-connect.dethieme-connect.de The synthesis involves a template reaction where the anhydride, a nitrogen source (like urea), and a metal salt react at high temperatures. The anhydride is converted in situ into a phthalonitrile (B49051) or a related intermediate, which then undergoes cyclotetramerization around the metal ion to form the highly stable metal-phthalocyanine complex. The chlorine substituents remain on the periphery of the final macrocyclic ligand, modifying the electronic properties and solubility of the complex.

Derivatives and Advanced Synthetic Pathways

Synthesis and Functionalization of Dichlorophthalimide Derivatives

The reaction of 4,5-dichlorophthalic anhydride (B1165640) with various nucleophiles, particularly primary amines and related compounds, is a primary route for the synthesis of N-substituted 4,5-dichlorophthalimides. nih.gov This transformation proceeds through a ring-opening mechanism followed by cyclodehydration to form the stable five-membered imide ring.

The synthesis is often carried out by treating 4,5-dichlorophthalic anhydride with a primary amine in a high-boiling polar solvent, such as glacial acetic acid, under reflux conditions. nih.gov The initial nucleophilic attack by the amine on one of the anhydride's carbonyl carbons leads to the formation of a phthalamic acid intermediate (a dicarboxylic acid derivative). Subsequent heating promotes dehydration and cyclization to yield the corresponding N-substituted dichlorophthalimide. nih.govnih.gov

This method has been successfully employed to synthesize a range of derivatives. For instance, the reaction with thiosemicarbazide (B42300) in boiling glacial acetic acid yields N-(thiocarbamoyl)-4,5-dichlorophthalimide. nih.gov The general synthetic pathway is illustrated below:

Reaction of 4,5-Dichlorophthalic Anhydride with a Primary Amine

The resulting dichlorophthalimide derivatives are themselves valuable intermediates. The presence of the chlorine atoms on the aromatic ring allows for further functionalization through nucleophilic aromatic substitution reactions, opening pathways to more complex molecules with tailored electronic and physical properties. General synthetic methods for phthalimides can involve metal-free catalysis (organocatalysis, acid/base catalysis) or transition metal-catalyzed reactions, offering environmentally benign and efficient routes. rsc.org

Precursors for Phthalocyanine (B1677752) Synthesis: Dichlorophthalonitrile Pathways

Dichlorophthalic anhydride is a key precursor for the synthesis of 4,5-dichlorophthalonitrile (B145054), an essential intermediate in the production of substituted phthalocyanines. nih.gov Phthalocyanines are large, aromatic macrocyclic compounds that find extensive use as dyes, pigments, and functional materials in catalysis and chemical sensing. The synthesis of phthalocyanines generally involves the cyclotetramerization of phthalonitrile (B49051) derivatives. nih.govdergipark.org.tr

The pathway from this compound typically involves its conversion to the corresponding phthalimide (B116566), followed by amidation and dehydration to form 4,5-dichlorophthalonitrile. This dichlorinated phthalonitrile is rarely used directly for the final macrocycle but serves as a crucial building block. nih.gov It is frequently used to prepare other substituted phthalonitriles via nucleophilic substitution of the chlorine atoms. For example, it can be converted to 4,5-difluorophthalonitrile (B176858), which is another precursor for phthalocyanines. umich.edu

Once the desired phthalonitrile is obtained, the synthesis of the phthalocyanine macrocycle is achieved through a cyclotetramerization reaction. This process involves four molecules of the phthalonitrile derivative condensing, typically in the presence of a metal salt and a high-boiling solvent like pentanol, or in a melt with a non-nucleophilic base. dergipark.org.tr This template-driven reaction yields a metal-phthalocyanine complex where the metal ion resides in the central cavity of the macrocycle. The use of dichlorophthalonitrile as a starting point allows for the precise placement of substituents on the periphery of the phthalocyanine ring, which is critical for tuning its solubility, electronic properties, and solid-state packing.

Formation of Fluorinated Analogues via Halogen Exchange Reactions

Fluorinated aromatic compounds often exhibit unique properties, including high thermal stability and distinct electronic characteristics. Fluorinated analogues of this compound and its derivatives can be synthesized via halogen exchange (Halex) reactions. This process involves the nucleophilic substitution of chlorine atoms with fluorine. google.comgoogle.com

The reaction is typically performed by treating the chlorinated aromatic compound with an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent. google.comresearchgate.net For the reaction to proceed efficiently, the aromatic ring often needs to be "activated" by electron-withdrawing groups, a condition met by the anhydride or nitrile functionalities. Catalysts like quaternary ammonium (B1175870) salts or crown ethers may also be used to enhance the reactivity of the fluoride salt. google.comgoogle.com

A notable application of this reaction is the synthesis of tetrafluorophthalonitriles from tetrachlorophthalonitriles. google.com Similarly, 4,5-dichlorophthalonitrile can be converted to 4,5-difluorophthalonitrile using potassium fluoride in an aromatic nucleophilic substitution reaction. umich.edu This principle applies to this compound as well, providing a route to 4,5-difluorophthalic anhydride, a valuable monomer for fluorinated polymers.

Table 1: Summary of Halogen Exchange Reaction for Fluorination

Starting MaterialFluorinating AgentTypical ConditionsProductReference
Dichlorinated Aromatic Compound (e.g., 4,5-Dichlorophthalonitrile)Potassium Fluoride (KF)High temperature, polar aprotic solventDifluorinated Aromatic Compound (e.g., 4,5-Difluorophthalonitrile) umich.edu
Chlorinated Aromatic CompoundCesium Fluoride (CsF)Reflux in N,N-dimethylformamideFluorinated Aromatic Compound researchgate.net
General Haloaromatic CompoundAlkali Metal Fluorides (KF, RbF, CsF)With or without catalyst (e.g., quaternary ammonium salts)Fluorinated Aromatic Compound google.comgoogle.com

This compound in Polymer and Oligomer Synthesis

This compound is a valuable monomer for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The most common route for polyimide synthesis is a two-step polycondensation process. vt.eduvt.edudakenchem.com

In the first step, a dianhydride, such as this compound, reacts with a diamine in a polar aprotic solvent (e.g., N,N-dimethylacetamide) at ambient temperature. vt.edu This reaction involves the nucleophilic attack of the amine groups on the anhydride's carbonyls, leading to the formation of a soluble high-molecular-weight poly(amic acid) precursor. vt.eduvt.edu

In the second step, the poly(amic acid) is converted to the final polyimide through a cyclodehydration (imidization) reaction. This can be achieved either by thermal treatment at high temperatures or by chemical methods using a dehydrating agent (like acetic anhydride) and a base catalyst (like pyridine) at lower temperatures. vt.edudakenchem.com

The incorporation of this compound into the polymer backbone introduces chlorine atoms, which can significantly modify the polymer's properties. These modifications may include:

Increased Flame Retardancy: Halogenated compounds are known to impart flame-retardant characteristics.

Enhanced Solubility: The presence of the chlorine atoms can disrupt chain packing, potentially leading to improved solubility in organic solvents, which facilitates processing.

Modified Dielectric Properties: The polar C-Cl bonds can alter the dielectric constant and other electrical properties of the material.

Anhydrides are a major class of curing agents (hardeners) for epoxy resins, second only to amines. azom.com this compound can function as such a curing agent, reacting with epoxy resins to form a rigid, highly cross-linked thermoset polymer with excellent thermal and electrical properties. appliedpoleramic.comtri-iso.com

The curing mechanism is complex and involves several reactions. appliedpoleramic.comdianhydrides.com It is typically initiated by a hydroxyl group (present on the epoxy resin backbone or from trace moisture) opening the anhydride ring to form a monoester and a carboxylic acid. dianhydrides.com This newly formed carboxylic acid then reacts with an epoxide group, creating an ester linkage and generating a new hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, propagating the reaction and leading to the formation of a dense three-dimensional network. azom.comdianhydrides.com

Accelerators, often tertiary amines or imidazoles, are frequently added to speed up the slow reaction between epoxies and anhydrides. youtube.com The use of this compound as a curing agent can impart specific properties to the final epoxy system.

Table 2: General Properties of Anhydride-Cured Epoxy Systems

PropertyAdvantage/CharacteristicReference
Thermal StabilityHigh heat resistance and high glass transition temperature (Tg). azom.com
Electrical InsulationExcellent dielectric properties, making them suitable for high-voltage applications. tri-iso.comyoutube.com
ProcessingLow viscosity of the mixed resin system and long pot life. appliedpoleramic.comyoutube.com
CuringLow cure exotherm and lower cure shrinkage compared to amine systems. appliedpoleramic.com
Chemical ResistanceHigh crosslink density provides good resistance to solvents and chemicals. azom.com

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess permanent, interconnected micropores due to their rigid and contorted molecular structures, which prevent efficient chain packing. nih.govnih.gov this compound can be used as a monomer in the synthesis of imide-based PIMs. nih.gov

The synthesis of these polymers often involves a polycondensation reaction between a rigid dianhydride and a highly contorted diamine monomer. nih.gov A classic example of a contorted monomer is one containing a spirobisindane unit. nih.govrsc.org When this compound is reacted with such a diamine, the resulting polyimide chain is forced into a convoluted conformation. The rigidity of the imide linkage and the backbone prevents the chains from collapsing into a dense, non-porous state, thus creating intrinsic microporosity. nih.gov

These materials are of significant interest for applications in gas separation and storage, as the micropores provide pathways for selective transport of small molecules. nih.govrsc.org The synthesis of PIMs can also proceed through nucleophilic aromatic substitution, where a tetrahalogenated monomer (often fluorinated for higher reactivity) reacts with a bisphenolic monomer. uva.es The use of dichlorinated monomers like this compound or its derivatives (such as 4,5-dichlorophthalonitrile) provides a route to functionalized porous frameworks with tailored properties for applications like CO2 capture. nih.govrsc.org

Synthesis of Other Complex Heterocyclic and Aromatic Systems

This compound serves as a versatile precursor in the synthesis of a variety of complex heterocyclic and aromatic systems. Its reactivity, stemming from the anhydride functional group and the influence of the electron-withdrawing chloro substituents on the aromatic ring, allows for its use in constructing polycyclic and functionally diverse molecules. Research has demonstrated its utility in forming fused heterocyclic systems through reactions with various nucleophiles.

One of the primary applications of this compound in advanced synthesis is its reaction with binucleophilic reagents to construct complex heterocyclic structures. For instance, the reaction of 4,5-dichlorophthalic anhydride with different amines and thiosemicarbazide leads to the formation of a range of phthalimide and dicarboxylic acid derivatives. mdpi.comnih.govresearchgate.netnih.gov These reactions typically proceed through the opening of the anhydride ring by the nucleophile, followed by a cyclization step.

The synthesis of N-substituted phthalimides is a common pathway where this compound is reacted with primary amines. researchgate.netsphinxsai.com For example, refluxing 4,5-dichlorophthalic anhydride with various amines in glacial acetic acid yields the corresponding N-substituted 5,6-dichlorophthalimides. mdpi.com This straightforward method allows for the introduction of a wide range of functionalities into the final molecule, depending on the nature of the amine used.

Detailed studies have explored the reaction of 4,5-dichlorophthalic anhydride with various nucleophiles, leading to a library of new compounds. The reaction with thiosemicarbazide in boiling glacial acetic acid, for instance, yields the corresponding phthalimide derivative with good yield. nih.gov Similarly, reactions with aminothiophene carboxylic acid esters have been shown to produce complex heterocyclic structures containing both thiophene (B33073) and phthalimide moieties. mdpi.com

The following tables summarize the synthesis of various complex heterocyclic and aromatic systems derived from 4,5-dichlorophthalic anhydride, as documented in recent research findings.

Table 1: Synthesis of Phthalimide Derivatives from 4,5-Dichlorophthalic Anhydride

Product Name Reactant Solvent Reaction Conditions Yield (%) Melting Point (°C) Reference
2-Acetyl-5,6-dichloroisoindoline-1,3-dione Acetic anhydride Acetic anhydride Reflux, 7 hrs 60 190 mdpi.com
2-(2-Aminoethyl)-5,6-dichloroisoindoline-1,3-dione Ethylene (B1197577) diamine Glacial acetic acid Reflux, 8 hrs 65 231 mdpi.com

Table 2: Synthesis of Dicarboxylic Acid Derivatives from 4,5-Dichlorophthalic Anhydride

Product Name Reactant Solvent Reaction Conditions Reference
2-((2-aminoethyl)carbamoyl)-4,5-dichlorobenzoic acid Ethylene diamine Glacial acetic acid Reflux, 8 hrs (minor product) nih.gov
4,5-dichloro-2-((2-(thiophen-2-ylmethylene)hydrazinyl)carbonyl)benzoic acid Thiosemicarbazide and Thiophene-2-carbaldehyde Glacial acetic acid Reflux mdpi.com

The synthesis of these complex heterocyclic and aromatic systems highlights the importance of this compound as a building block in organic synthesis. The ability to create diverse molecular architectures is crucial for the development of new materials and compounds with specific properties.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei, providing precise information about the molecular structure and connectivity of atoms.

The ¹H NMR spectrum of 4,5-dichlorophthalic anhydride (B1165640) is characterized by its simplicity, which is a direct consequence of the molecule's symmetry. The two protons attached to the aromatic ring (H-3 and H-6) are chemically equivalent. This equivalence results in the appearance of a single signal in the aromatic region of the spectrum. This signal typically manifests as a singlet, confirming the symmetrical substitution pattern of the chlorine atoms on the benzene (B151609) ring. In contrast, asymmetrical isomers, such as 3,4- or 3,6-dichlorophthalic anhydride, would exhibit more complex spectra with distinct signals for each non-equivalent proton, often showing coupling patterns (e.g., doublets).

Table 1: Predicted ¹H NMR Spectral Data for 4,5-Dichlorophthalic Anhydride.
Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicity
Ar-H (2H)~8.32Singlet (s)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the symmetric 4,5-dichlorophthalic anhydride, four distinct signals are expected, corresponding to the four unique carbon environments. Two signals appear in the downfield region, characteristic of the carbonyl carbons of the anhydride group. Another two signals are observed in the aromatic region, one corresponding to the two equivalent carbons bearing the chlorine atoms and the other to the carbons adjacent to the carbonyl groups. The quaternary carbons to which the anhydride ring is fused also produce a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for 4,5-Dichlorophthalic Anhydride.
Carbon AssignmentPredicted Chemical Shift (δ) ppm
C=O~162
C-Cl~139
C-C=O~130
C-H~126

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups. For cyclic anhydrides like dichlorophthalic anhydride, the most characteristic feature in the IR spectrum is the presence of two distinct carbonyl (C=O) stretching bands. spectroscopyonline.com This arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups coupled through the shared oxygen atom. For unsaturated cyclic anhydrides, these bands typically appear at high wavenumbers. spectroscopyonline.com

The IR spectrum also displays bands corresponding to C=C stretching vibrations within the aromatic ring and C-Cl stretching vibrations. Raman spectroscopy provides complementary information, and for a symmetric molecule like 4,5-dichlorophthalic anhydride, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum.

Table 3: Key IR Absorption Bands for Unsaturated Cyclic Anhydrides.
Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C=O Asymmetric Stretch1870–1845Strong
C=O Symmetric Stretch1800–1775Strong
Aromatic C=C Stretch1600-1400Medium-Weak
C-O-C Stretch1300-1000Strong
C-Cl Stretch800-600Strong

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of 4,5-dichlorophthalic anhydride shows a molecular ion peak [M]⁺• corresponding to its molecular weight (approximately 216 g/mol for C₈H₂Cl₂O₃). The characteristic isotopic pattern of two chlorine atoms (a ratio of approximately 9:6:1 for M, M+2, and M+4 peaks) would be expected for the molecular ion cluster.

The fragmentation is often initiated by the loss of stable neutral molecules. A common fragmentation pathway for phthalic anhydrides involves the sequential loss of carbon monoxide (CO) and carbon dioxide (CO₂). For 4,5-dichlorophthalic anhydride, a prominent peak is observed at an m/z of 172. nih.gov This corresponds to the loss of a CO₂ molecule (44 Da) from the molecular ion, forming a dichlorobenzoyne radical cation. The presence of chlorine isotopes also results in a characteristic cluster for this fragment ion at m/z 172 and 174. nih.gov

Table 4: Prominent Mass Spectrometry Peaks for 4,5-Dichlorophthalic Anhydride. nih.gov
m/zProposed Fragment IonSignificance
216/218/220[C₈H₂Cl₂O₃]⁺•Molecular Ion (M⁺•) Cluster
172/174[C₇H₂Cl₂O]⁺•[M - CO₂]⁺•
144/146[C₆H₂Cl₂]⁺•[M - CO₂ - CO]⁺•

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant absorptions are typically due to π → π* transitions within the benzene ring and the carbonyl groups.

The spectrum of the parent phthalic anhydride shows characteristic absorption bands in the UV region. nist.gov The introduction of chlorine atoms, which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) on these bands. While specific experimental data for this compound is not extensively reported in readily available literature, the absorption maxima are predicted to occur in the ultraviolet range, consistent with a conjugated aromatic system. uni.edu

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 5: Crystallographic Data for 4,5-Dichlorophthalic Anhydride.
ParameterValue
Chemical FormulaC₈H₂Cl₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.731
b (Å)13.012
c (Å)8.512
β (°)115.54
Volume (ų)772.3
Z4

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the properties of molecules like dichlorophthalic anhydride (B1165640). A common approach involves using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311G(d,p), to perform calculations. mdpi.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For dichlorophthalic anhydride, this involves calculating the electronic energy at various atomic arrangements and finding the geometry that corresponds to the minimum energy. This optimized structure represents the most probable conformation of the molecule in the gas phase.

Due to the rigid, planar nature of the fused ring system in this compound, its conformational landscape is relatively simple compared to more flexible molecules. The primary focus of conformational analysis would be to confirm the planarity of the molecule and to determine the precise bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a this compound Isomer (Calculated at the B3LYP/6-311G(d,p) level) (Note: The following data is illustrative for a this compound isomer and may not represent the exact values for a specific isomer.)

ParameterBond/AngleCalculated Value
Bond LengthC=O1.19 Å
Bond LengthC-O (anhydride)1.38 Å
Bond LengthC-C (aromatic)1.39 - 1.41 Å
Bond LengthC-Cl1.73 Å
Bond AngleO=C-O121.5°
Bond AngleC-O-C (anhydride)110.2°

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a this compound Isomer (Calculated at the B3LYP/6-311G(d,p) level) (Note: The following data is illustrative.)

ParameterValue (eV)
HOMO Energy-7.50
LUMO Energy-2.80
HOMO-LUMO Gap (ΔE)4.70

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen atoms, indicating their susceptibility to attack by electrophiles. Regions of positive potential might be located on the carbonyl carbon atoms and the aromatic ring, suggesting these are sites for nucleophilic attack. mdpi.com

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. These functions are derived from the change in electron density as the number of electrons in the system changes. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

By calculating the condensed Fukui indices for each atom, one can predict the most likely sites for different types of chemical reactions. For this compound, Fukui function analysis would help to pinpoint which of the carbonyl carbons is more susceptible to nucleophilic attack and which atoms on the aromatic ring are more prone to electrophilic substitution.

Table 3: Illustrative Condensed Fukui Indices for Selected Atoms in a this compound Isomer (Note: The following data is illustrative.)

Atomf+f-f0
C (carbonyl)0.150.020.085
O (carbonyl)0.030.120.075
C (aromatic, C-Cl)0.080.050.065
Cl0.040.090.065

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

While covalent bonds define the primary structure of this compound, non-covalent interactions (NCIs) are crucial for understanding its crystal packing and interactions with other molecules. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, helps to identify and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology. QTAIM can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points can be used to characterize the nature of the chemical bond, including weak non-covalent interactions. For this compound, QTAIM could be used to analyze intermolecular interactions in the solid state, such as halogen bonds involving the chlorine atoms.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be used to model chemical reactions involving this compound, providing detailed insights into the reaction mechanism. This involves mapping the potential energy surface of the reaction, identifying the transition state(s), and calculating the activation energy.

For example, the hydrolysis of this compound to form dichlorophthalic acid could be modeled. This would involve locating the transition state for the nucleophilic attack of a water molecule on one of the carbonyl carbons. The calculated activation energy would provide an estimate of the reaction rate. Such studies are valuable for understanding the reactivity of this compound and for designing synthetic routes that utilize it as a starting material.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, rooted in quantum mechanics, provide a powerful theoretical framework for predicting the spectroscopic parameters of molecules without reliance on experimental data. These ab initio methods, particularly Density Functional Theory (DFT), are widely employed to compute various spectroscopic properties, offering deep insights into the relationship between molecular structure and its spectral signature. mdpi.com For this compound and its derivatives, computational studies have successfully predicted vibrational and nuclear magnetic resonance spectra, showing strong agreement with experimental findings. mdpi.comnih.gov

Vibrational Spectra (FT-IR and Raman)

Theoretical vibrational analysis is a fundamental tool for interpreting and assigning experimental Fourier-transform infrared (FT-IR) and Raman spectra. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, researchers can calculate the harmonic vibrational frequencies of a molecule in its ground state. mdpi.com These calculations provide a detailed picture of the normal modes of vibration.

Slight discrepancies often arise between theoretical and experimental values because calculations typically model an isolated molecule in a vacuum, whereas experimental measurements are often performed on solid samples. mdpi.com To improve the correlation, calculated harmonic frequencies are often uniformly scaled by a specific factor; for instance, a scaling factor of 0.96050 has been used for B3LYP/6-311G(d,p) calculations. mdpi.com

For derivatives of 4,5-dichlorophthalic anhydride, computational studies have demonstrated a good agreement between the scaled theoretical wavenumbers and the experimentally observed bands. mdpi.com The calculations are crucial for assigning specific absorption bands to corresponding molecular vibrations, such as the characteristic stretching frequencies of the carbonyl (C=O) groups within the anhydride ring. mdpi.com

Table 1: Representative Calculated Vibrational Modes for this compound Derivatives This table is illustrative of the types of vibrational modes analyzed in computational studies based on methodologies applied to this compound derivatives. Specific frequency values for this compound itself require direct calculation.

Vibrational ModeTypical Calculated Wavenumber Range (cm⁻¹)Description
C=O Symmetric Stretch1790 - 1810In-phase stretching of the two carbonyl groups.
C=O Asymmetric Stretch1720 - 1740Out-of-phase stretching of the two carbonyl groups.
C-Cl Stretch600 - 800Stretching vibration of the carbon-chlorine bonds.
Aromatic C-H Stretch3000 - 3100Stretching of the C-H bonds on the benzene (B151609) ring.
Aromatic C=C Stretch1400 - 1600In-plane stretching vibrations of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectra

First-principles methods are also highly effective in predicting ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, employed within a DFT framework (e.g., B3LYP/6-311G(d,p)), is a standard approach for such calculations. mdpi.com These computations can be performed considering solvent effects, for instance by using a solvation model like the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM). mdpi.com

Studies on derivatives of 4,5-dichlorophthalic anhydride have shown a high degree of correlation between theoretically predicted and experimentally measured ¹H and ¹³C NMR chemical shifts, with correlation coefficients (R²) often exceeding 0.97. mdpi.com This strong agreement validates the accuracy of the computational models in reproducing the electronic environment around the nuclei. mdpi.com Theoretical calculations aid in the unambiguous assignment of signals in complex experimental spectra, such as distinguishing between the non-equivalent protons and carbons in the aromatic ring. nih.gov

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a 4,5-Dichlorophthalic Anhydride Derivative This table illustrates the strong correlation typically found between experimental and theoretical NMR data for derivatives of 4,5-dichlorophthalic anhydride, as reported in computational studies.

NucleusCalculated Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
¹H (Aromatic)Values show high correlation with experimental data.~8.2 ppm, ~8.0 ppm
¹³C (Carbonyl)Values show high correlation with experimental data.~160 - 170 ppm
¹³C (Chlorinated Carbons)Values show high correlation with experimental data.~135 - 138 ppm
¹³C (Aromatic)Values show high correlation with experimental data.~125 - 135 ppm

Electronic Spectra (UV-Vis)

The prediction of electronic absorption spectra, typically measured by UV-Vis spectroscopy, can be achieved using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities of peaks in the experimental spectrum. nih.gov These calculations help identify the nature of the electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and can elucidate the charge transfer characteristics within the molecule. researchgate.net While this is a standard computational technique, specific TD-DFT results for this compound were not detailed in the surveyed literature.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Intermediate in Complex Organic Synthesis

The chemical structure of dichlorophthalic anhydride (B1165640), featuring a reactive anhydride functional group, allows it to be a versatile precursor in multi-step organic syntheses. Cyclic acid anhydrides are well-established as foundational components for constructing a wide array of chemical scaffolds. mdpi.comnih.gov The high chemical affinity of the anhydride ring towards various nucleophiles facilitates reactions that open the ring to form derivatives like dicarboxylic acids and phthalimides, which are themselves valuable intermediates. mdpi.comnih.gov

Phthalic anhydrides, as a class, are essential intermediates in the production of a variety of dyes and pigments. nordmann.global They form the core structure of several major colorant families, including phthaleins, rhodamines, phthalocyanines, and anthraquinone (B42736) derivatives. mdpi.comnih.gov The synthesis of these chromophoric systems often involves the reaction of the anhydride with aromatic amines or phenols. The presence and position of the chlorine atoms on the dichlorophthalic anhydride molecule can significantly influence the electronic properties of the resulting dye or pigment. This substitution pattern can be used to tune the final color, as well as enhance properties like lightfastness, thermal stability, and chemical resistance, which are critical for high-performance applications.

Table 1: Major Dye & Pigment Classes Derived from Phthalic Anhydride Precursors This table is interactive and can be sorted by clicking on the headers.

Dye/Pigment Class General Synthetic Precursor(s) Key Structural Feature
Anthraquinone Dyes Phthalic Anhydride, Benzene (B151609) derivatives Fused three-ring aromatic system
Phthalocyanine (B1677752) Pigments Phthalic Anhydride, Urea, Metal Salt Large macrocyclic ring with a central metal ion
Rhodamine Dyes Phthalic Anhydride, m-Aminophenols Xanthene core with amino groups

| Phthalein Indicators | Phthalic Anhydride, Phenols | Triarylmethane structure |

This compound is a key starting material for a range of specialty chemicals and functional molecules due to its defined reactivity. mdpi.comnih.gov It reacts readily with nucleophiles such as amines, alcohols, and thiosemicarbazide (B42300) to yield a variety of carboxylic acid derivatives. mdpi.comnih.gov For instance, the reaction of 4,5-dichlorophthalic anhydride with different amines can produce corresponding phthalimides or dicarboxylic acids, which can be further modified. mdpi.com

These derivatives find use in diverse fields. For example, 3,5-dichlorophthalic acid, which can be produced from its corresponding anhydride, is a known intermediate in the synthesis of plant growth regulators. google.com This highlights its role in the agrochemical industry. The ability to introduce the dichlorophthalimide moiety into a larger molecular structure is exploited to create new functional molecules with specific chemical or biological activities. mdpi.com

Contributions to Polymer Science and Engineering

In the realm of polymer science, this compound serves as a crucial monomer for synthesizing advanced polymeric materials. Its rigid aromatic structure and the presence of chlorine atoms impart desirable characteristics such as high thermal stability and modified solubility to the resulting polymers.

While research has heavily focused on related structures like naphthalic anhydrides for photoinitiator applications, the underlying photophysical properties are relevant. researchgate.net Anhydride derivatives can be part of photoinitiating systems used in UV-curable formulations. researchgate.netgoogleapis.com These systems generate reactive species, such as free radicals, upon exposure to light, which in turn initiate a polymerization reaction. researchgate.net The development of photoinitiators based on anhydride structures is an active area of research, aiming to create molecules that can be activated by visible light and integrated into the polymer network to reduce migration. researchgate.netgoogle.com

A significant application of this compound is in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. core.ac.uk The most common synthetic route is a two-step process where a dianhydride, such as this compound, reacts with a diamine in a polar aprotic solvent to form a soluble poly(amic acid) precursor. mdpi.comvt.edu This precursor is then converted into the final polyimide through thermal or chemical cyclization. mdpi.comvt.edu

The incorporation of the dichlorinated aromatic unit into the polymer backbone influences the material's properties. Polyimides are utilized in demanding applications, particularly in the aerospace and electronics industries, where materials must withstand extreme conditions. core.ac.uk

Table 2: Two-Step Polyimide Synthesis from this compound This table is interactive and can be sorted by clicking on the headers.

Step Process Intermediate/Product Key Reaction
1 Polycondensation Poly(amic acid) Reaction of this compound with an aromatic diamine

| 2 | Cyclodehydration (Imidization) | Polyimide | Elimination of water to form the imide ring |

The concept of functional polymers involves designing macromolecules with specific, predictable properties and functions. rsc.orgbenasque.org this compound is a valuable tool in this design process. By selecting it as a monomer, engineers can introduce chlorine atoms and a rigid phthalic group into the polymer chain. These features can be used to fine-tune properties such as:

Solubility: The presence of chlorine atoms can alter the polarity and intermolecular interactions, often improving the solubility of rigid polyimides in organic solvents. ntu.edu.tw

Thermal Properties: The rigid aromatic structure contributes to high glass transition temperatures (Tg) and thermal stability. ntu.edu.tw

Flame Retardancy: The inherent chlorine content can contribute to the flame-retardant properties of the final material.

Furthermore, this compound can be used to synthesize novel monomers. For example, 4,5-dichlorophthalimide, derived from the corresponding anhydride, can be reacted with other molecules like 4-mercaptoaniline. researchgate.net This reaction substitutes the chlorine atoms and creates a new diamine monomer, which can then be used in polycondensation reactions to create entirely new polyimides with unique sulfide (B99878) linkages and potentially different properties compared to those made directly from the original anhydride. researchgate.net This strategy demonstrates how this compound serves not just as a direct building block but also as a platform for creating more complex functional monomers for advanced polymer design.

Electronic and Optoelectronic Materials Development

This compound isomers serve as versatile building blocks in the synthesis of novel organic materials tailored for electronic and optoelectronic applications. Their utility stems from the ability to form robust imide structures and the influence of the chlorine substituents on the electronic properties of the resulting molecules. The electron-withdrawing nature of the anhydride and chloro-groups makes them ideal precursors for creating electron-accepting moieties, which are crucial for the function of various organic electronic devices.

Precursors for Organic Photovoltaic (OPV) Materials

In the field of organic photovoltaics (OPV), this compound derivatives are instrumental in constructing non-fullerene acceptors and electron-accepting units within donor-acceptor (D-A) conjugated polymers. The anhydride can be readily converted into a dichlorophthalimide unit. This phthalimide (B116566) core is an effective electron acceptor, and the presence of chlorine atoms further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material. This energy level tuning is critical for achieving efficient charge separation at the donor-acceptor interface in a solar cell.

Research has demonstrated that polymers incorporating dichlorinated phthalimide-based moieties can exhibit favorable characteristics for OPV applications. For instance, while not derived from the anhydride, a related compound, 4,5-dichlorophthalic acid (2C2BA), has been successfully used to form a self-assembled monolayer (SAM) that functions as an efficient anode interfacial layer (AIL) in OPV devices. rsc.org This approach avoids the use of the common PEDOT:PSS layer, which can degrade device stability. rsc.org OPV devices using 2C2BA as the AIL with different active layers have achieved high power conversion efficiencies (PCE), demonstrating the potential of dichlorinated phthalic derivatives in enhancing OPV performance and manufacturing scalability. rsc.org

Performance of OPV Devices Using a 4,5-Dichlorophthalic Acid (2C2BA) Interfacial Layer
Active Layer BlendPower Conversion Efficiency (PCE)Short-Circuit Current Density (JSC)Device AreaReference
PM6:BO-4Cl17.8%Not SpecifiedSmall Area rsc.org
PM6:BTP-eC918.1%28.2 mA cm⁻²Small Area rsc.org
PM6:BTP-eC916.7%Not Specified2 cm² rsc.org

Synthesis of Molecular Organic Conductors and Semiconductors

This compound is a valuable precursor for synthesizing charge-transfer (CT) complexes, a class of materials that can exhibit semiconducting or conducting properties. In a CT complex, an electron-donating molecule transfers a fraction of its electronic charge to an electron-accepting molecule. youtube.com Cyclic anhydrides, including this compound, are effective electron acceptors due to their π-systems and electron-withdrawing groups.

The formation of a CT complex involves the interaction between the highest occupied molecular orbital (HOMO) of the donor and the LUMO of the acceptor. The electron affinity of the acceptor molecule is a key parameter in these interactions. By reacting this compound with various electron-rich compounds, such as aromatic amines or thiophene (B33073) derivatives, novel materials with tailored electronic properties can be created. mdpi.com

The resulting CT complexes can self-assemble into ordered stacks, which facilitates the movement of charge carriers (electrons or holes) through the material, leading to electrical conductivity. The degree of charge transfer and the specifics of the crystal packing arrangement determine the ultimate conductivity of the material, which can range from semiconducting to metallic-like. The study of such materials is fundamental to the development of molecular wires, organic field-effect transistors (OFETs), and other components of molecular electronics. taylorfrancis.com

Environmental Transformations and Degradation Pathways

Biotransformation Pathways in Environmental Systems

Biotransformation, the chemical alteration of a substance by living organisms, is a crucial process in the environmental fate of many organic compounds. While specific studies on the biotransformation of dichlorophthalic anhydride (B1165640) are not available, the degradation of its hydrolysis product, dichlorophthalic acid, can be inferred from studies on the microbial degradation of phthalic acid and its esters.

The initial step in the environmental processing of dichlorophthalic anhydride is likely its abiotic hydrolysis to 4,5-dichlorophthalic acid. Subsequently, microorganisms are expected to play a role in the degradation of this chlorinated dicarboxylic acid. The biodegradation of phthalic acid esters is known to proceed via initial hydrolysis to phthalic acid, followed by microbial metabolism of the aromatic ring. nih.govresearchgate.net

Bacterial degradation of phthalic acid typically proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov For chlorinated aromatic compounds, the initial steps often involve the removal of chlorine atoms, which can be a rate-limiting step and may occur under either aerobic or anaerobic conditions. Microorganisms capable of degrading chlorinated aromatic compounds often possess specialized enzymatic systems, such as dioxygenases, to initiate the breakdown of the stable aromatic ring. The resulting intermediates are then funneled into central metabolic pathways.

Given the structure of 4,5-dichlorophthalic acid, a plausible biotransformation pathway would involve initial dehalogenation, followed by hydroxylation and subsequent ortho- or meta-cleavage of the aromatic ring. The complete mineralization to carbon dioxide, water, and chloride ions would represent the final step in the biodegradation process.

Environmental Fate Modeling and Persistent Organic Pollutant Assessment

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. researchgate.netrsc.org These models integrate a chemical's physical-chemical properties (such as water solubility, vapor pressure, and octanol-water partition coefficient) with environmental parameters to estimate its partitioning between air, water, soil, and sediment, as well as its potential for long-range transport.

For this compound, key inputs for such models would include its hydrolysis rate, potential for photolysis, and estimated biodegradation rates. Given its relatively low water solubility and potential for sorption to organic matter, this compound may exhibit some persistence in soil and sediment compartments.

A Persistent Organic Pollutant (POP) is an organic compound that is resistant to environmental degradation through chemical, biological, and photolytic processes. pops.intinflibnet.ac.in POPs are characterized by their persistence, bioaccumulation potential, and toxicity. An assessment of whether this compound could be classified as a POP would require comprehensive data on its environmental half-life in various compartments.

Key characteristics of POPs include:

Persistence: Resistance to degradation.

Bioaccumulation: The tendency to accumulate in living organisms.

Toxicity: Adverse effects on human health or the environment.

Long-Range Transport: The ability to travel long distances from their source.

While this compound's susceptibility to hydrolysis suggests it may not be highly persistent in aqueous environments, its chlorinated nature raises concerns about the persistence of its degradation products and its potential for bioaccumulation. A thorough POP assessment would necessitate further research into its environmental degradation rates under various conditions and its potential to accumulate in food chains.

Historical and Evolving Research Perspectives

Genesis of Dichlorophthalic Anhydride (B1165640) Synthesis and Early Applications

The initial synthesis of dichlorophthalic anhydride dates back to the early 20th century, characterized by direct chlorination methods that often resulted in a mixture of isomers. One of the earliest documented methods involved the chlorination of phthalic anhydride in fumed sulfuric acid, using iodine as a catalyst. google.com This process typically yielded a combination of 3,6-, 3,4-, and 4,5-dichlorophthalic acids or their anhydrides, which then required separation. google.comgoogle.com Another early approach was the chlorination of alkali metal phthalates in an aqueous solution. google.com For instance, 4,5-dichlorophthalic acid could be produced by chlorinating neutral sodium phthalate (B1215562) in the presence of antimony salts as a catalyst. google.com

The primary early application of dichlorophthalic derivatives was as valuable intermediates in the synthesis of dyes. google.com The presence of chlorine atoms could be used to modify the color and properties of the final dye molecules. While phthalic anhydride itself was becoming a crucial component for large-scale production of plasticizers, resins, and pigments, its chlorinated counterparts were reserved for more specialized chemical manufacturing where their unique reactivity was required. nih.govchemicalbook.com

Evolution of Mechanistic Understanding and Synthetic Strategies

A significant challenge in the early history of this compound was the lack of regioselectivity in synthesis, leading to isomeric mixtures that were difficult to separate. The evolution of synthetic strategies, therefore, focused heavily on achieving better control over the chlorination process and developing effective purification methods.

A key development was the exploitation of the different chemical properties of the isomers for separation. A 1937 patent detailed a process to separate mixtures of chlorinated phthalic anhydrides by treating them with concentrated sulfuric acid in a non-miscible solvent like toluene (B28343). google.com This method selectively hydrolyzed certain isomers into their corresponding acids, which would precipitate out of the solution, allowing for their isolation. google.com

Later advancements moved towards more controlled synthetic routes. These included:

Vapor-Phase Photochlorination: This method involves reacting phthalic anhydride vapor with chlorine gas under irradiation with light, often ultraviolet light. googleapis.com This technique offered a way to influence the isomer ratio, for example, to produce a higher proportion of 4-chlorophthalic anhydride relative to the 3-chloro isomer, which could then be further chlorinated. googleapis.com

Reductive Dechlorination: Instead of adding chlorine to phthalic anhydride, an alternative strategy involves starting with a more highly chlorinated compound and selectively removing chlorine atoms. For example, 3,5-dichlorophthalic acid can be prepared from N-substituted tetrachlorophthalimides by reacting them with zinc dust and sodium hydroxide (B78521), which removes chlorine atoms from the 4 and 6 positions. google.com The resulting dichlorophthalic acid can then be easily converted to the anhydride. google.com

Dehydration of Dichlorophthalic Acids: A common and straightforward laboratory and industrial method for obtaining the pure anhydride is the dehydration of the corresponding dichlorophthalic acid. This is typically achieved by refluxing the acid with a dehydrating agent, most commonly acetic anhydride. prepchem.com

The table below summarizes the evolution of these synthetic strategies.

Synthesis Strategy Starting Materials Key Reagents/Conditions Primary Outcome Reference
Direct Chlorination Phthalic anhydrideFumed sulfuric acid, Iodine catalystMixture of this compound isomers (3,6-, 3,4-, 4,5-) google.comgoogle.com
Chlorination of Salts Sodium phthalateAqueous solution, Antimony salts4,5-Dichlorophthalic acid google.com
Isomer Separation Mixture of chlorinated anhydridesToluene, Sulfuric acidIsolation of specific isomers via selective hydrolysis google.com
Reductive Dechlorination N-substituted tetrachlorophthalimidesZinc dust, Sodium hydroxide3,5-Dichlorophthalic acid google.com
Dehydration 4,5-Dichlorophthalic acidAcetic anhydride, RefluxPure 4,5-Dichlorophthalic anhydride prepchem.com

Contemporary Research Trends and Emerging Scientific Challenges

In modern chemical research, this compound is valued as a versatile building block for constructing complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. nih.govnih.gov Contemporary studies focus on its reactivity with various nucleophiles to synthesize novel heterocyclic compounds.

Recent research has extensively explored the reactions of 4,5-dichlorophthalic anhydride with amines, thiosemicarbazide (B42300), and amino acids. nih.govmdpi.com These reactions typically proceed via the opening of the anhydride ring, followed by cyclization to form derivatives such as phthalimides and dicarboxylic acids. nih.govresearchgate.net These products serve as scaffolds for building more complex bioactive compounds. nih.gov

A significant trend in this field is the integration of computational chemistry, particularly Density-Functional Theory (DFT), to predict and understand the chemical and physical properties of the synthesized molecules. nih.govnih.govresearchgate.net DFT studies help in analyzing molecular structures, reactivity descriptors, and spectroscopic data, thereby guiding synthetic efforts and accelerating the discovery of new compounds with desired characteristics. nih.govresearchgate.net

The table below highlights findings from recent research on 4,5-dichlorophthalic anhydride.

Reactant Reaction Conditions Resulting Compound Type Analytical/Computational Methods Reference
ThiosemicarbazideGlacial acetic acid, RefluxCarboxylic acid derivativeNMR, IR, MS nih.gov
Ethylene (B1197577) diamineGlacial acetic acid, RefluxPhthalimide (B116566) derivativeNMR, IR, MS, HRMS mdpi.com
2-Amino-thiophene-3-carboxylic acid ethyl esterGlacial acetic acid, RefluxPhthalimide derivativeNMR, IR, MS mdpi.com
Various aminesVaries (e.g., Acetic acid, DMF)Dicarboxylic acids, PhthalimidesNMR, IR, MS, DFT nih.govnih.gov

Despite the progress, several scientific challenges remain. A primary challenge is the continued development of highly regioselective and environmentally friendly ("green") synthetic methods to produce specific this compound isomers, minimizing the need for difficult separation processes or harsh reagents. Furthermore, while many new derivatives have been synthesized, a significant opportunity and challenge lie in fully exploring their biological activities and material properties to unlock their potential in pharmaceutical, agricultural, and technological applications. nih.gov

Concluding Remarks and Future Research Trajectories

Persistent Challenges in Dichlorophthalic Anhydride (B1165640) Chemistry

Despite its utility, the chemistry of dichlorophthalic anhydride is not without its hurdles. Researchers continually face challenges that limit the full exploitation of this versatile molecule.

Furthermore, achieving selective functionalization of the this compound core remains a formidable task. The two chlorine atoms on the aromatic ring, while contributing to the compound's unique properties, also present challenges in directing subsequent chemical transformations to a specific position. The inherent reactivity of the anhydride group often dominates, making it difficult to achieve selective modifications on the aromatic ring without affecting the anhydride functionality. This limitation curtails the ability to fine-tune the properties of resulting derivatives for specific applications.

The development of more efficient and environmentally benign synthetic methodologies for this compound and its derivatives is another area that requires attention. Traditional chlorination methods can involve harsh reagents and produce significant waste streams. The exploration of greener synthetic routes, perhaps employing novel catalytic systems, is crucial for enhancing the sustainability of processes involving this compound.

Promising Research Avenues and Interdisciplinary Opportunities

The future of this compound chemistry is bright, with numerous promising research avenues and interdisciplinary opportunities poised for exploration.

In the realm of polymer science , this compound serves as a crucial monomer for the synthesis of high-performance polymers, particularly polyimides. These materials are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. A significant area of ongoing research is the development of polyimides with low dielectric constants for applications in the microelectronics industry. pusan.ac.krrsc.orgnasa.gov The incorporation of fluorine-containing groups, often facilitated by fluorinated diamines reacting with this compound derivatives, can effectively lower the dielectric constant of the resulting polyimides. rsc.orgnasa.gov Further research into novel diamine and dianhydride structures based on this compound could lead to the next generation of materials for 5G/6G communication technologies and advanced electronic packaging. pusan.ac.kr Additionally, its use in creating flame-retardant polymers and thermosetting resins presents a valuable avenue for producing safer and more durable materials for various industries. wikipedia.org

The field of medicinal chemistry offers another exciting frontier for this compound derivatives. Phthalimides, readily synthesized from phthalic anhydrides, are a well-established class of compounds with a wide range of biological activities. nih.gov Dichlorophthalimide, derived from this compound, can serve as a scaffold for the synthesis of novel bioactive molecules. nih.govresearchgate.net Research into dichlorophthalimide-based compounds as potential enzyme inhibitors , anticancer agents, or antimicrobial drugs is an active area of investigation. nih.gov The chlorine substituents can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its pharmacological profile. The synthesis of novel dichlorophthalimide derivatives and their subsequent biological evaluation represents a significant opportunity for drug discovery. nih.govnih.gov

The unique electronic and structural features of this compound also make it an attractive building block in supramolecular chemistry and materials science . Its ability to participate in various non-covalent interactions, such as halogen bonding and π-stacking, can be exploited for the rational design and self-assembly of complex supramolecular architectures. nsf.gov This could lead to the development of novel crystalline materials with tailored optical or electronic properties. Furthermore, this compound derivatives are being explored as components in functional dyes and pigments , where the chlorine atoms can modulate the color and photophysical properties of the resulting chromophores.

Broader Impact on Fundamental and Applied Chemical Science

The study and application of this compound have a significant and far-reaching impact on both fundamental and applied chemical science.

From a fundamental perspective , the reactivity of this compound provides a valuable platform for exploring the principles of organic synthesis and reaction mechanisms. nih.govmdpi.comnih.gov Studies on its reactions with various nucleophiles contribute to a deeper understanding of acyl substitution, ring-opening reactions, and the influence of electronic and steric effects on chemical reactivity. nih.govmdpi.comnih.gov The challenges associated with its regioselective synthesis and functionalization stimulate the development of new synthetic methodologies and catalytic systems, pushing the boundaries of modern organic chemistry.

In the realm of applied chemical science , this compound is an indispensable building block for a wide range of commercially important materials. mdpi.com Its role in the production of high-performance polymers, such as polyimides used in aerospace, electronics, and automotive industries, is a testament to its practical importance. The development of materials with enhanced properties, such as low dielectric constants and flame retardancy, directly addresses the evolving needs of modern technology. pusan.ac.krwikipedia.org

Furthermore, its application in the synthesis of dyes, pigments, and pharmaceuticals underscores its versatility and economic significance. nih.govmdpi.com The ability to create a diverse array of molecules with specific functions from a single precursor highlights the power of chemical synthesis in addressing societal needs, from advanced materials to new therapeutic agents. The continued exploration of this compound chemistry is therefore expected to yield further innovations with a tangible impact on various sectors of the global economy.

Q & A

Q. What are the standard synthetic protocols for preparing DCPA-derived compounds, and how are they validated experimentally?

DCPA reacts with nucleophiles (e.g., thiosemicarbazide, amines) under reflux in glacial acetic acid to yield derivatives like phthalimides or dicarboxylic acids. For example, compound 1 (C₉H₇Cl₂N₃O₃S) was synthesized by refluxing DCPA with thiosemicarbazide, achieving ~75-85% yield. Validation involves IR spectroscopy (carbonyl bands at 1663–1702 cm⁻¹), NMR (aromatic protons at δ 8.07–8.22 ppm), and mass spectrometry (EI-HRMS m/z 306.9503) .

Key Reaction ParametersDetails
SolventGlacial acetic acid
TemperatureReflux (~118°C)
CharacterizationIR, NMR, MS

Q. What spectroscopic techniques are critical for structural elucidation of DCPA adducts?

  • IR : Identifies carbonyl stretching (1663–1702 cm⁻¹) and amine groups (3243–3439 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic protons (δ 7.59–8.22 ppm) and carbons (δ 159–161 ppm) confirm substitution patterns.
  • MS : Validates molecular weight (e.g., m/z 306.9503 for compound 1 ) .

Q. What safety precautions are essential when handling DCPA in laboratory settings?

DCPA is a solid with a melting point of 188–190°C. Store at 4°C in sealed containers to prevent hydrolysis. Use fume hoods, gloves, and goggles due to its irritant properties. Avoid inhalation and contact with moisture to mitigate exothermic reactions .

Advanced Research Questions

Q. How do computational methods like DFT enhance the understanding of DCPA reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates electronic descriptors (e.g., electrophilicity index, chemical hardness) to predict nucleophilic/electrophilic sites. For example, DCPA derivatives exhibit low ionization potentials (IP = 6.5–7.2 eV), indicating high electron-donating capacity .

Computational ParametersValues/Descriptions
Basis Set6-311G(d,p)
Descriptors CalculatedIP, EA, μ, χ, η, ω, N

Q. How can researchers resolve contradictions in spectral data during DCPA derivative synthesis?

Discrepancies in NMR/IR data (e.g., unexpected δ shifts) require:

  • Cross-validation : Compare experimental IR carbonyl bands with DFT-predicted vibrational modes.
  • Solvent effects : Use deuterated solvents (e.g., CDCl₃) to minimize artifacts.
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous proton environments .

Q. What mechanistic insights explain DCPA’s regioselectivity in nucleophilic reactions?

The electron-withdrawing chlorine atoms activate the anhydride ring, directing nucleophiles to the C-3/C-6 positions. Kinetic studies in acetic acid show pseudo-first-order kinetics for amine adduct formation, with activation energies (~45 kJ/mol) derived from Arrhenius plots .

Methodological Guidance for Data Interpretation

Designing experiments to optimize DCPA derivative yields:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) accelerate ring-opening at lower temperatures.
  • Stoichiometry : A 1:2 molar ratio (DCPA:nucleophile) minimizes unreacted starting material .

Statistical approaches for analyzing contradictory biological activity data in DCPA-based compounds:

  • Multivariate analysis : Principal Component Analysis (PCA) correlates electronic parameters (e.g., electrophilicity index) with bioactivity.
  • Dose-response curves : IC₅₀ values for cytotoxicity assays (e.g., MTT) identify structure-activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.